![molecular formula C18H11Cl2F4N5O B609838 Parimifasor CAS No. 1796641-10-5](/img/structure/B609838.png)
Parimifasor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parimifasor (also known as LYC-30937-EC or LYC30937) is an orally bioavailable, enteric-coated ATPase modulator . It is primarily used as a gut-directed therapy for the treatment of inflammatory bowel disease (IBD) .
Molecular Structure Analysis
The molecular formula of Parimifasor is C18H11Cl2F4N5O . It has a molecular weight of 460.21 . The InChIKey of Parimifasor is GPLAWHGEODGIAW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Parimifasor is a solid substance . It is soluble in DMSO .Applications De Recherche Scientifique
Treatment of Ulcerative Colitis
Parimifasor is being researched for its potential in treating ulcerative colitis . It is an ATPase modulator and immunomodulator, which could potentially help regulate the immune response and inflammation associated with this condition .
Treatment of Plaque Psoriasis
Clinical trials have been conducted to assess the efficacy and safety of Parimifasor in patients with moderate chronic plaque-type psoriasis . The objective of these trials was to determine the efficacy and safety of Parimifasor in these patients .
Treatment of Active Severe Ulcerative Colitis
Parimifasor has been studied in clinical trials for the treatment of active severe ulcerative colitis . The trials aimed to evaluate the efficacy and safety of Parimifasor given orally once daily in subjects with active ulcerative colitis .
Breast Cancer Treatment
Studies are evaluating the efficacy of Parimifasor in hormone receptor-positive, HER2-negative advanced or metastatic breast cancer. These trials assess Parimifasor’s potential to prolong progression-free survival when combined with endocrine therapy .
Endocrine Therapy
Parimifasor is being explored in the context of endocrine therapy . It is believed that the drug’s mechanism of action as an ATPase modulator and immunomodulator could potentially enhance the effectiveness of endocrine therapy .
Digestive System Disorders
Parimifasor is being researched for its potential applications in the treatment of various digestive system disorders . Its mechanism of action as an ATPase modulator and immunomodulator could potentially help regulate the immune response and inflammation associated with these conditions .
Mécanisme D'action
Target of Action
Parimifasor, also known as LYC-30937, is a small molecule drug that primarily targets ATPase . ATPases are enzymes that play a crucial role in cellular energy production and immune function.
Mode of Action
Parimifasor acts as an ATPase modulator . By modulating the activity of ATPases, it can influence the energy production and immune response within cells. The precise mechanism by which parimifasor exerts its anti-inflammatory effects is still under investigation.
Result of Action
Parimifasor has been shown to have anti-inflammatory activity . It is being investigated for its efficacy in treating conditions such as ulcerative colitis and other inflammatory bowel diseases . Clinical trials have been conducted to assess its efficacy and safety in patients with these conditions .
Propriétés
IUPAC Name |
3-chloro-N-[N-(3-chloro-5-fluorophenyl)-N'-[5-(trifluoromethyl)-1H-pyrazol-3-yl]carbamimidoyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F4N5O/c19-10-3-1-2-9(4-10)16(30)27-17(25-13-6-11(20)5-12(21)7-13)26-15-8-14(28-29-15)18(22,23)24/h1-8H,(H3,25,26,27,28,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLAWHGEODGIAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=NC2=NNC(=C2)C(F)(F)F)NC3=CC(=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F4N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Parimifasor | |
CAS RN |
1796641-10-5 |
Source
|
Record name | Parimifasor [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1796641105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PARIMIFASOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQG8C1T7M4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.